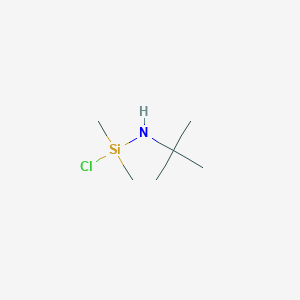
t-Butylaminodimethylsilylchloride
Übersicht
Beschreibung
t-Butylaminodimethylsilylchloride is an organosilicon compound with the molecular formula C₆H₁₆ClNSi and a molecular weight of 165.73 g/mol. It is a chlorosilane containing a tert-butyl group, two methyl groups, and an amino group attached to a silicon atom. This compound is known for its stability under various reaction conditions and is widely used in organic synthesis.
Vorbereitungsmethoden
t-Butylaminodimethylsilylchloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with dimethylchlorosilane. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(CH₃)₃CNH₂ + (CH₃)₂SiCl₂ → (CH₃)₃CNSi(CH₃)₂Cl + HCl
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products.
Analyse Chemischer Reaktionen
t-Butylaminodimethylsilylchloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and phenols to form t-butylaminodimethylsilyl ethers.
Hydrolysis: The compound can be hydrolyzed to form t-butylaminodimethylsilanol and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
t-Butylaminodimethylsilylchloride has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for hydroxyl groups in organic synthesis.
Carbohydrate Chemistry: In carbohydrate chemistry, it is used to selectively protect hydroxyl groups on carbohydrates, allowing researchers to modify specific positions on the carbohydrate molecule while leaving other hydroxyl groups untouched.
Material Science: The compound can be used to modify the surface properties of materials, such as creating hydrophobic or water-repellent coatings.
Wirkmechanismus
The mechanism of action of t-Butylaminodimethylsilylchloride primarily involves its ability to form stable silyl ethers with hydroxyl-containing compounds. The silicon atom in the compound forms a covalent bond with the oxygen atom of the hydroxyl group, resulting in the formation of a silyl ether. This reaction is facilitated by the presence of a base, which deprotonates the hydroxyl group, making it more nucleophilic and reactive towards the silicon atom.
Vergleich Mit ähnlichen Verbindungen
t-Butylaminodimethylsilylchloride can be compared with other similar compounds, such as tert-Butyldimethylsilyl chloride and trimethylsilyl chloride. While all these compounds are used as protecting groups in organic synthesis, this compound is unique due to the presence of the amino group, which can participate in additional reactions and provide further functionalization options.
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group for alcohols and phenols.
Trimethylsilyl chloride: Another protecting group for hydroxyl groups, but less bulky compared to this compound.
Eigenschaften
IUPAC Name |
N-[chloro(dimethyl)silyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16ClNSi/c1-6(2,3)8-9(4,5)7/h8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWOGTUTBSUNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458646 | |
| Record name | t-butylaminodimethylsilylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60556-33-4 | |
| Record name | t-butylaminodimethylsilylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



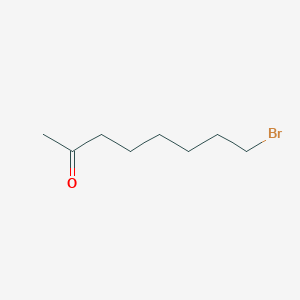
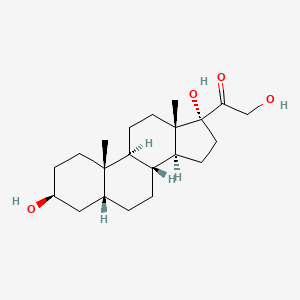
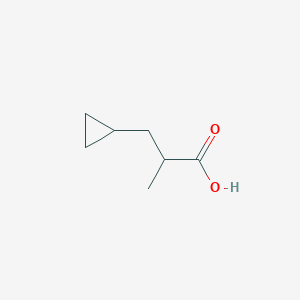
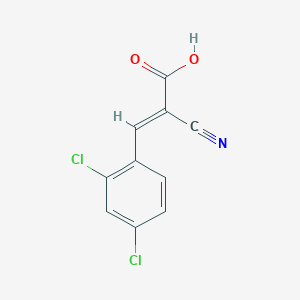
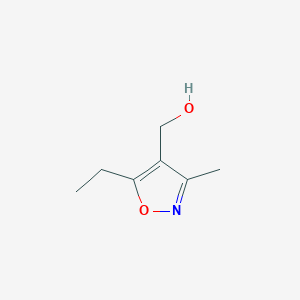
![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B3054399.png)
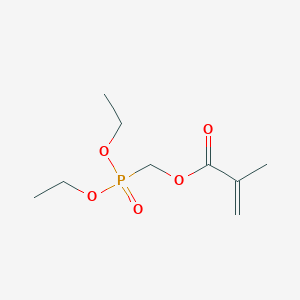

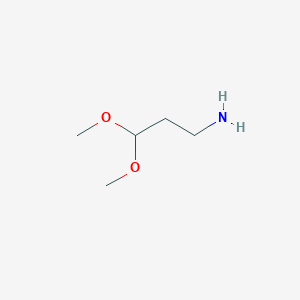
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)
